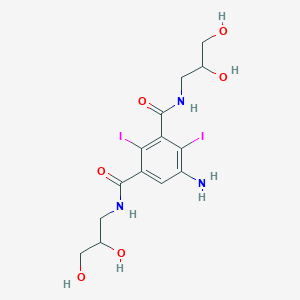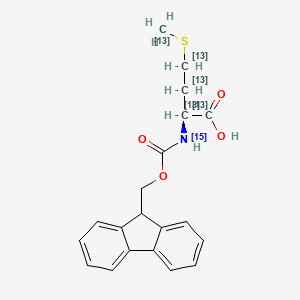![molecular formula C12H10N2 B3320195 4-Methyl-5h-pyrido[4,3-b]indole CAS No. 121714-42-9](/img/structure/B3320195.png)
4-Methyl-5h-pyrido[4,3-b]indole
Vue d'ensemble
Description
4-Methyl-5h-pyrido[4,3-b]indole is a heterocyclic organic compound that belongs to the indole family. This compound is of particular interest due to its unique chemical properties and potential therapeutic applications. It is commonly used in scientific research, especially in the fields of chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
4-Methyl-5h-pyrido[4,3-b]indole is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives
Mode of Action
It’s known that indole derivatives can inhibit the growth and proliferation of cancer cells and induce apoptosis (cell death) in these cells. They also have anti-inflammatory effects, potentially due to their ability to inhibit the production of pro-inflammatory cytokines.
Biochemical Pathways
Indole derivatives have been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. They also induce apoptosis in cancer cells and inhibit their growth and proliferation
Result of Action
This compound has been shown to have potent anti-cancer properties . It inhibits the growth and proliferation of cancer cells and induces apoptosis . It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, it is stable at room temperature but may decompose under high heat
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5h-pyrido[4,3-b]indole typically involves the reaction of pyridine and indole derivatives under specific chemical conditions. One common method involves the use of dihydrofuran and hydrazone, which are heated to above 160°C in Dowtherm A. The resulting product is then recrystallized from dimethylformamide (DMF) to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5h-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Applications De Recherche Scientifique
4-Methyl-5h-pyrido[4,3-b]indole has a wide range of scientific research applications, including:
Anti-Cancer Properties: This compound has shown potent anti-cancer activity against various cancer cell lines, including HeLa, A549, HepG2, and MCF-7.
Apoptosis Induction: In rat splenocytes, it activates caspase-3-like proteases, serving as an apoptotic marker.
Metabolic Pathways and Signaling: Research into its metabolic fate and impact on cellular signaling pathways could reveal novel targets for drug development.
Drug Design and Molecular Docking: Computational methods are used to explore its binding interactions with specific protein targets, aiding in drug design efforts.
Comparaison Avec Des Composés Similaires
4-Methyl-5h-pyrido[4,3-b]indole can be compared with other similar compounds, such as:
9-aryl-5H-pyrido[4,3-b]indole derivatives: These compounds also act as tubulin polymerization inhibitors and have shown significant anti-proliferative activity.
5H-Pyrido[3,2-b]indole: Another indole derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific anti-cancer properties and its ability to induce apoptosis through tubulin polymerization inhibition .
Propriétés
IUPAC Name |
4-methyl-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-13-7-10-9-4-2-3-5-11(9)14-12(8)10/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYDGMSJXYFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Methyl-5H-pyrido[4,3-b]indole derivatives interesting for cancer research?
A1: These compounds are structurally similar to ellipticines, known for their antitumor activity. This similarity sparked interest in exploring this compound derivatives as potential anti-cancer agents. [] They represent a tricyclic analog of ellipticines, essentially with one less ring in their structure. This structural modification allows researchers to investigate how changes in the core scaffold translate to interactions with biological targets and ultimately, anticancer activity. []
Q2: How do this compound derivatives interact with DNA?
A2: While the provided research doesn't delve into the specific binding mode of 4-Methyl-5H-pyrido[4,3-b]indoles, closely related compounds like Trp-P-1 and Trp-P-2, also γ-carbolines, have been shown to intercalate into DNA. [, ] Intercalation is a process where the planar aromatic rings of a molecule insert themselves between the base pairs of DNA. This interaction disrupts DNA structure and function, ultimately interfering with crucial cellular processes like replication and transcription, leading to cell death. [, ] Given the structural similarities, it is plausible that this compound derivatives could exhibit a similar DNA-intercalating mechanism.
Q3: Have specific structural modifications in this compound derivatives been linked to enhanced antitumor activity?
A3: Yes, research indicates that the presence of specific substituents on the this compound scaffold significantly impacts its cytotoxic activity. For instance, derivatives with a NH(CH2)3N(R)2 side chain (R = CH3 or C2H5) at position 1, a 4-methyl group, and an 8-OH substituent displayed the most potent cytotoxicities against L1210 leukemia cells in vitro and in vivo, particularly those with either a 5-NH or 5-NCH3 group. [] This highlights the importance of the side chain at position 1, the hydroxyl group at position 8, and the nature of the substituent at position 5 in dictating the anticancer properties of this class of compounds.
Q4: Beyond direct DNA interactions, are there other mechanisms by which this compound derivatives might exert antitumor effects?
A4: Research suggests that closely related γ-carbolines, like Trp-P-1 and Trp-P-2, can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. [] These enzymes manage the topological state of DNA, and their inhibition can lead to DNA damage and ultimately cell death. Although not directly demonstrated for this compound derivatives, their structural similarity to Trp-P-1 and Trp-P-2 raises the possibility of a similar mechanism of action. Further investigations are needed to confirm this hypothesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)
![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)

![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)
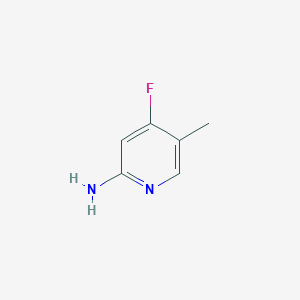
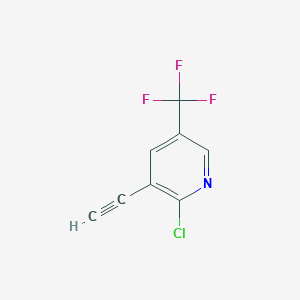
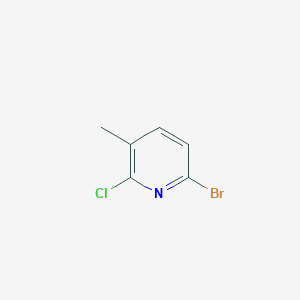
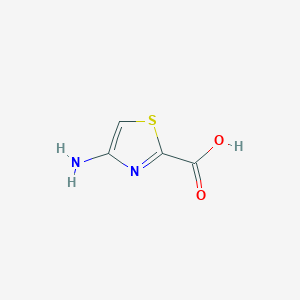
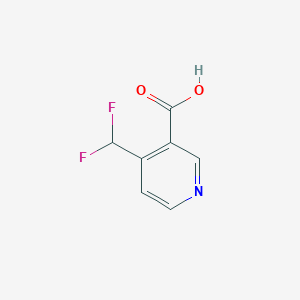
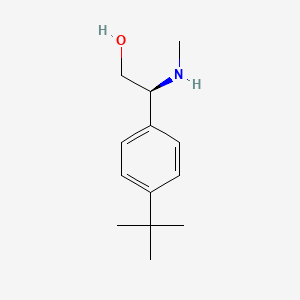
![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)
